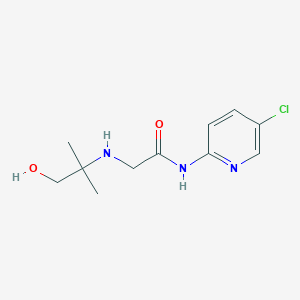![molecular formula C16H17N3O2 B4394712 N-{2-[(3-methylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4394712.png)
N-{2-[(3-methylbenzoyl)amino]ethyl}nicotinamide
Descripción general
Descripción
N-{2-[(3-methylbenzoyl)amino]ethyl}nicotinamide, commonly known as MNA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. MNA is a derivative of nicotinamide, which is a form of vitamin B3.
Mecanismo De Acción
The mechanism of action of MNA is not fully understood. However, studies have shown that MNA interacts with various cellular pathways and molecules, including the NF-κB pathway, caspases, and reactive oxygen species. MNA has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer cell growth. MNA has also been shown to induce apoptosis by activating caspases, which are enzymes involved in the process of programmed cell death. Additionally, MNA has been shown to reduce oxidative stress by scavenging reactive oxygen species.
Biochemical and Physiological Effects:
MNA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MNA inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that MNA reduces tumor growth and improves survival in animal models of cancer. MNA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNA has several advantages for lab experiments, including its water solubility and low toxicity. MNA can be easily dissolved in water, which makes it suitable for in vitro and in vivo studies. MNA has also been shown to have low toxicity, which makes it safe for use in animal models.
However, MNA has some limitations for lab experiments. MNA is relatively expensive, which may limit its use in large-scale studies. Additionally, MNA has a short half-life, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the study of MNA. In medicine, MNA could be further studied for its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, MNA could be further studied for its potential use as a plant growth regulator. In environmental science, MNA could be further studied for its potential use as a water-soluble fluorescent probe for the detection of heavy metal ions. Additionally, the mechanism of action of MNA could be further elucidated to better understand its potential applications in various fields.
Aplicaciones Científicas De Investigación
MNA has been studied extensively for its potential applications in various fields. In medicine, MNA has been shown to have anti-inflammatory and anti-cancer properties. Studies have demonstrated that MNA inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. MNA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In agriculture, MNA has been studied for its potential use as a plant growth regulator. Studies have shown that MNA can promote plant growth and increase crop yield by regulating the expression of genes involved in plant growth and development.
In environmental science, MNA has been studied for its potential use as a water-soluble fluorescent probe for the detection of heavy metal ions. MNA has been shown to selectively bind to heavy metal ions, such as mercury and lead, and emit fluorescence, which can be detected using a fluorescence spectrometer.
Propiedades
IUPAC Name |
N-[2-[(3-methylbenzoyl)amino]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-2-5-13(10-12)15(20)18-8-9-19-16(21)14-6-3-7-17-11-14/h2-7,10-11H,8-9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTZWACBZWYZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725199 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(3-Methyl-benzoylamino)-ethyl]-nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394637.png)
![2-(4-chlorophenyl)-N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]acetamide](/img/structure/B4394644.png)

![N-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4394648.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B4394657.png)


![2-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4394678.png)
![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine](/img/structure/B4394692.png)
![5-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4394702.png)
![N-[3-(allyloxy)phenyl]-4-nitrobenzamide](/img/structure/B4394711.png)


